molecular formula C70H145N27O9 B12353653 CID 137699457

CID 137699457

Cat. No.: B12353653
M. Wt: 1509.1 g/mol
InChI Key: GFCGGOSZZOKCAD-DQVBKOIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “CID 137699457” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules

Chemical Reactions Analysis

CID 137699457 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. Common reagents include hydrogen and halogens.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 137699457 has a wide range of scientific research applications, including:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Medicine: It could be investigated for its potential therapeutic effects or as a lead compound in drug discovery.

    Industry: It may be used in the production of various chemical products or materials.

Mechanism of Action

The mechanism of action of CID 137699457 involves its interaction with specific molecular targets and pathways. While the exact mechanism is not well-documented, it is likely to involve binding to specific proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Properties

Molecular Formula

C70H145N27O9

Molecular Weight

1509.1 g/mol

InChI

InChI=1S/C70H145N27O9/c1-7-48(6)60(93-39-52(19-13-28-85-69(78)79)87-37-51(18-12-27-84-68(76)77)89-40-54(32-46(2)3)83-30-26-73)43-92-53(20-14-29-86-70(80)81)45-97-31-15-21-56(97)42-91-50(17-9-11-25-72)38-90-55(33-47(4)5)41-88-49(16-8-10-24-71)36-82-44-63(100)94-59(35-64(101)102)66(104)96-58(34-62(75)99)65(103)95-57(67(105)106)22-23-61(74)98/h26,44,46-60,82-83,87-93H,7-25,27-43,45,71-73H2,1-6H3,(H2,74,98)(H2,75,99)(H,94,100)(H,95,103)(H,96,104)(H,101,102)(H,105,106)(H4,76,77,84)(H4,78,79,85)(H4,80,81,86)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60+/m0/s1

InChI Key

GFCGGOSZZOKCAD-DQVBKOIJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](CN[C@@H](CCCN=C(N)N)CN1CCC[C@H]1CN[C@@H](CCCCN)CN[C@@H](CC(C)C)CN[C@@H](CCCCN)CN[CH]C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC[C@H](CCCN=C(N)N)NC[C@H](CCCN=C(N)N)NC[C@H](CC(C)C)NC[CH]N

Canonical SMILES

CCC(C)C(CNC(CCCN=C(N)N)CN1CCCC1CNC(CCCCN)CNC(CC(C)C)CNC(CCCCN)CN[CH]C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NCC(CCCN=C(N)N)NCC(CCCN=C(N)N)NCC(CC(C)C)NC[CH]N

Origin of Product

United States

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